molecular formula C6H6FNS B1601528 2-Amino-3-fluorobenzenethiol CAS No. 73628-29-2

2-Amino-3-fluorobenzenethiol

Cat. No.: B1601528
CAS No.: 73628-29-2
M. Wt: 143.18 g/mol
InChI Key: ORKWZOSBZMKGAD-UHFFFAOYSA-N
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Description

2-Amino-3-fluorobenzenethiol is an aromatic compound containing both an amino group and a fluorine atom attached to a benzene ring, along with a thiol group. This unique combination of functional groups makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluorobenzenethiol typically involves the reaction of 2-fluoronitrobenzene with thiourea, followed by reduction. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon. The reduction step can be carried out using hydrogen gas under pressure .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-fluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-fluorobenzenethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-fluorobenzenethiol exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the fluorine atom enhances its binding affinity to certain targets, making it more effective in its action .

Comparison with Similar Compounds

  • 2-Amino-5-fluorobenzenethiol
  • 2-Amino-3-chlorobenzenethiol
  • 2-Amino-3-bromobenzenethiol

Comparison: 2-Amino-3-fluorobenzenethiol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it more effective in certain applications compared to its chlorinated or brominated counterparts .

Properties

IUPAC Name

2-amino-3-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKWZOSBZMKGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547626
Record name 2-Amino-3-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73628-29-2
Record name 2-Amino-3-fluorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73628-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-fluorobenzene-1-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Amino-3-fluorobenzenethiol serves as a starting material for synthesizing various heterocyclic systems, including:

  • Fluorinated 10H-phenothiazines and their sulfone derivatives: These compounds are synthesized via Smiles rearrangement of intermediates derived from this compound. []
  • Pyrido[3,2-b][1,4]-benzothiazines: This class of azaphenothiazine derivatives can be accessed through a multi-step synthesis involving this compound. The process involves Smiles rearrangement of a key intermediate, 2-acetylamino-3-fluorophenyl-3′-nitro-2′-pyridylsulfide, which is itself synthesized from this compound. [, ]

A: Smiles rearrangement is a crucial step in synthesizing both fluorinated 10H-phenothiazines and pyrido[3,2-b][1,4]-benzothiazines. This rearrangement allows for the formation of the desired heterocyclic ring system from precursors derived from this compound. [, , ]

ANone: The provided abstracts focus specifically on the utilization of this compound. While alternative synthetic strategies for these heterocycles might exist, they are not discussed in these particular research articles.

A: While specific applications are not explicitly mentioned, phenothiazines, in general, are known for their diverse biological activities and find use as drugs in various therapeutic areas. [] The incorporation of fluorine and the exploration of novel heterocyclic scaffolds like pyrido[3,2-b][1,4]-benzothiazines hold promise for discovering new drug candidates. [, ] Further research is needed to determine the specific pharmacological properties and potential applications of these newly synthesized compounds.

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